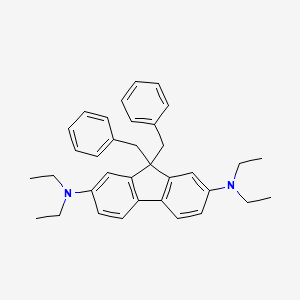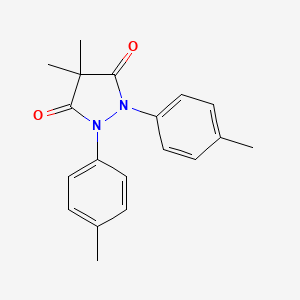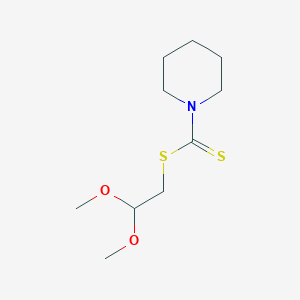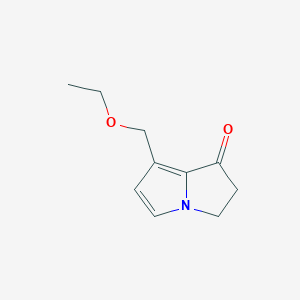![molecular formula C24H52N6 B14290048 2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine CAS No. 113341-53-0](/img/structure/B14290048.png)
2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethylhexyl groups and a carbamimidoyl group, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethylhexyl groups, followed by the introduction of the carbamimidoyl group through a series of reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine include other guanidine derivatives and compounds with ethylhexyl groups. Examples include:
- 2-ethylhexyl acrylate
- 2-ethylhexyl acetate
- 2-ethylhexyl 4-dimethylaminobenzoate
Uniqueness
The uniqueness of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
113341-53-0 |
|---|---|
Fórmula molecular |
C24H52N6 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine |
InChI |
InChI=1S/C24H52N6/c1-5-9-15-21(7-3)19-29-23(25)27-17-13-11-12-14-18-28-24(26)30-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H3,25,27,29)(H3,26,28,30) |
Clave InChI |
WCVCPBQARXZMSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN=C(N)NCCCCCCNC(=NCC(CC)CCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


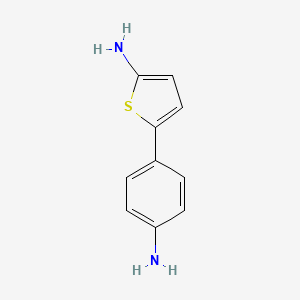
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

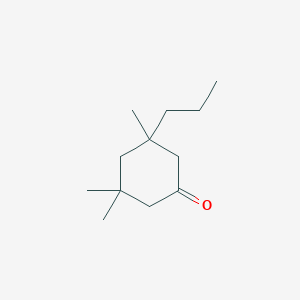
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
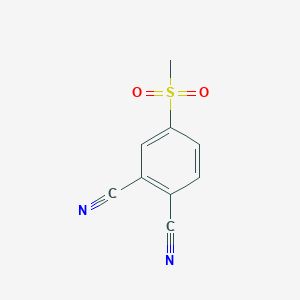
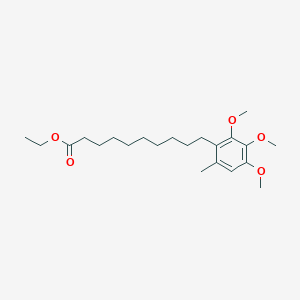
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
